3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex chemical compound featuring an intricate structure that incorporates a pyran ring, a piperidine ring, and a chromenone scaffold. This combination of structural elements makes it an object of interest in various fields, including medicinal chemistry, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 6-methyl-2-oxo-2H-pyran-4-yl derivative.
Reactants: 6-methyl-2-oxo-2H-pyran, appropriate reagents for functional group transformation.
Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux conditions).
Step 2: Synthesis of piperidine-1-carbonyl intermediate.
Reactants: Piperidine, carbonyl group source.
Conditions: Appropriate solvents and catalysts (e.g., acetic acid).
Step 3: Coupling of the pyran and piperidine intermediates.
Reactants: 6-methyl-2-oxo-2H-pyran-4-yl derivative, piperidine-1-carbonyl intermediate.
Conditions: Solvent (e.g., dichloromethane), temperature control (e.g., ambient to moderate heat), possible use of coupling agents (e.g., EDCI).
Industrial Production Methods:
Scaling up involves continuous flow processes to maintain reaction efficiency and product purity.
Use of advanced reactors and catalysts to streamline the reaction steps and minimize waste.
Types of Reactions:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxides.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions (e.g., sulfuric acid).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Alcohols or amines depending on the functional groups present.
Substitution: Halo derivatives or alkylated products.
Scientific Research Applications
This compound has been explored for various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its potential interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Potential use in the development of new materials or as a catalyst in specific reactions.
Mechanism:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: May inhibit or activate biochemical pathways through binding to its target.
Pathways:
Interferes with metabolic pathways by inhibiting specific enzymes.
Modulates signaling pathways by interacting with cell surface receptors.
Comparison:
Similar Compounds: 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone.
Uniqueness: Incorporates the chromenone scaffold, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone
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Properties
IUPAC Name |
3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFFTBIMVSCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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